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Cyclohexadiene iron tricarbonyl

Cat. No.: B3091001
CAS No.: 12152-72-6
M. Wt: 220 g/mol
InChI Key: OVNCEUCQDGRASI-UHFFFAOYSA-N
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Description

Historical Development of Tricarbonyl(cyclohexadiene)iron Complexes

The exploration of tricarbonyl(diene)iron complexes began with the discovery of (butadiene)iron tricarbonyl. acs.org However, the systematic investigation into cyclohexadiene-based systems, which laid the groundwork for their synthetic utility, gained significant momentum through the pioneering work of chemists like A.J. Birch, J. Lewis, and R. Pettit. uwindsor.caresearchgate.net A pivotal breakthrough was the reaction of iron pentacarbonyl (Fe(CO)₅) with either 1,3-cyclohexadiene (B119728) or 1,4-cyclohexadiene (B1204751), which yielded the stable tricarbonyl(cyclohexa-1,3-diene)iron complex. ontosight.aiuwindsor.ca It was established that the reaction of iron carbonyls with various substituted 1,4-cyclohexadienes, which are readily accessible through the Birch reduction of aromatic compounds, produces mixtures of tricarbonylcyclohexa-1,3-dieneiron complexes. uwindsor.caresearchgate.net

A further critical advancement was the discovery that the neutral tricarbonyl(cyclohexa-1,3-diene)iron complex could undergo hydride abstraction. uwindsor.ca Treatment of the complex with reagents like triphenylmethyl (trityl) tetrafluoroborate (B81430) results in the quantitative formation of the cationic tricarbonyl(cyclohexadienyl)iron(1+) salt. uwindsor.caresearchgate.net This stable cation proved to be a versatile electrophile, opening the door to a wide array of nucleophilic addition reactions. The ability to generate these cationic complexes from substituted dienes, particularly those derived from methoxy-substituted aromatic precursors, and their subsequent reactions, became a cornerstone of their developing chemistry. researchgate.netorgsyn.org

Contemporary Significance in Organometallic Chemistry and Synthetic Methodology

The importance of tricarbonyl(cyclohexadiene)iron complexes in modern chemistry lies in their extensive application as intermediates in organic synthesis. The Fe(CO)₃ group serves as a highly effective protecting group for the diene moiety, shielding it from reactions such as hydrogenation and Diels-Alder cycloadditions. wikipedia.org This protection is robust, yet the diene can be readily liberated when desired using oxidizing agents like ceric ammonium (B1175870) nitrate (B79036). wikipedia.org

The most profound impact of these complexes is realized through the reactivity of their cationic derivatives, the tricarbonyl(cyclohexadienyl)iron(1+) salts. These salts are powerful electrophiles that react with a wide range of nucleophiles, including organocuprates, enolates, and amines. rsc.org This reactivity allows for the controlled and stereospecific formation of new carbon-carbon and carbon-heteroatom bonds. A key feature is that the bulky Fe(CO)₃ moiety directs the incoming nucleophile to attack the face of the dienyl system opposite to the metal, ensuring high stereoselectivity.

This predictable stereocontrol has been harnessed in the synthesis of complex natural products. uwindsor.ca Furthermore, the strategic placement of substituents, such as a methoxy (B1213986) group on the dienyl ring, can direct the regioselectivity of nucleophilic attack, typically to the position para to the substituent. uwindsor.ca This predictable and versatile reactivity has solidified the role of cyclohexadiene iron tricarbonyl complexes as indispensable tools for synthetic chemists, enabling the construction of intricate molecular architectures with a high degree of precision. uwindsor.caacs.org

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Formula (C₆H₈)Fe(CO)₃ wikipedia.org
CAS Number 12152-72-6 wikipedia.orgstrem.com
Appearance Yellow to orange liquid/solid wikipedia.orgwikipedia.org
Molar Mass 220.03 g/mol N/A
Melting Point 8-9 °C wikipedia.org
Infrared (νCO) ~2040, 1969 cm⁻¹ wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FeO3 B3091001 Cyclohexadiene iron tricarbonyl CAS No. 12152-72-6

Properties

IUPAC Name

carbon monoxide;cyclohexa-1,3-diene;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8.3CO.Fe/c1-2-4-6-5-3-1;3*1-2;/h1-4H,5-6H2;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNCEUCQDGRASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CC=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FeO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclohexadiene Iron Tricarbonyl Complexes

Direct Complexation Strategies

Direct complexation strategies represent the most straightforward approach to synthesizing (cyclohexadiene)Fe(CO)₃ complexes. These methods involve the reaction of a pre-formed cyclohexadiene with a source of the Fe(CO)₃ moiety.

Photochemical Reactions with Iron Pentacarbonyl

The photochemical reaction between a diene and iron pentacarbonyl, Fe(CO)₅, is a common method for preparing (diene)Fe(CO)₃ complexes. wikipedia.org This reaction is typically carried out by irradiating a solution of the diene and Fe(CO)₅ with UV light. wikipedia.org The photochemical activation of Fe(CO)₅ leads to the dissociation of a carbon monoxide (CO) ligand, generating a reactive Fe(CO)₄ intermediate that can then coordinate to the diene. Subsequent loss of another CO ligand results in the formation of the stable (diene)Fe(CO)₃ complex. wikipedia.org

Thermal Reactions with Iron Pentacarbonyl

Thermal reaction with iron pentacarbonyl provides an alternative to the photochemical method. Heating a mixture of a 1,3-diene and Fe(CO)₅, typically in a sealed tube at elevated temperatures (around 135-140 °C), can yield the corresponding (diene)Fe(CO)₃ complex. acs.orgacs.org For instance, the reaction of 1,3-cyclohexadiene (B119728) or 1,4-cyclohexadiene (B1204751) with iron pentacarbonyl gives tricarbonyl(cyclohexa-1,3-diene)iron in moderate yields. uwindsor.ca However, this method can sometimes lead to the formation of diene dimers and oligomers as byproducts. acs.org The reaction of substituted cyclohexa-1,4-dienes with pentacarbonyliron has also been explored, providing access to a range of substituted cyclohexadiene iron tricarbonyl complexes. uwindsor.ca

Interactive Data Table: Thermal Synthesis of (Cyclohexadiene)Fe(CO)₃
Diene Temperature (°C) Yield (%) Reference
1,3-Cyclohexadiene 140 Moderate uwindsor.ca
1,4-Cyclohexadiene 140 Moderate uwindsor.ca
Substituted 1,4-Cyclohexadienes 140 Up to 80% uwindsor.ca

Reactions with Diiron Nonacarbonyl

Diiron nonacarbonyl, Fe₂(CO)₉, serves as a more reactive source of the Fe(0) fragment compared to Fe(CO)₅ and can be used for the synthesis of (diene)Fe(CO)₃ complexes under milder conditions. wikipedia.org Fe₂(CO)₉ is an orange solid that is virtually insoluble in common solvents. wikipedia.org The reaction typically involves heating a mixture of the diene and Fe₂(CO)₉. For example, the synthesis of (cyclobutadiene)iron tricarbonyl is achieved by reacting 3,4-dichlorocyclobutene with diiron nonacarbonyl. wikipedia.org This reagent has also been used in the synthesis of various other organoiron complexes. acs.org

Catalytic Complexation Using 1-Azabutadienes

While less common for the direct synthesis of this compound itself, catalytic methods involving iron complexes are known in organometallic chemistry. For instance, iron-catalyzed reactions have been developed for the stereospecific synthesis of other nitrogen-containing ring systems. rsc.org The direct catalytic complexation of cyclohexadiene using a 1-azabutadiene-iron catalyst is not a widely reported standard procedure for this specific compound.

Synthesis from Substituted Cyclohexadienes

An important synthetic strategy involves the use of substituted cyclohexadienes, which can be complexed with an iron carbonyl source. This approach is particularly useful for preparing complexes with specific substitution patterns on the cyclohexadiene ring.

Complexation of Cyclohexa-1,4-dienes

The complexation of cyclohexa-1,4-dienes with iron carbonyls is a well-established method. researchgate.net When cyclohexa-1,4-dienes react with an iron carbonyl source, they typically isomerize to the thermodynamically more stable 1,3-diene isomer upon complexation, yielding (cyclohexa-1,3-diene)iron tricarbonyl complexes. uwindsor.ca For example, the reaction of 1-methoxy-1,4-cyclohexadiene with iron pentacarbonyl in dibutyl ether leads to the formation of tricarbonyl(methoxy-1,3-cyclohexadiene)iron isomers. orgsyn.org

Pre-conjugation of the 1,4-diene to the corresponding 1,3-diene before the complexation step can improve the yield and selectivity of the reaction. uwindsor.ca This can be achieved by treating the 1,4-diene with a catalytic amount of acid at elevated temperatures or with a base at room temperature. uwindsor.ca Subsequent reaction with iron pentacarbonyl at 140°C can lead to the desired (cyclohexa-1,3-diene)iron tricarbonyl complex in yields of up to 80%. uwindsor.ca This approach has been utilized in the synthesis of complexes with various substituents on the diene ring. researchgate.netrsc.org

Interactive Data Table: Complexation of Substituted Cyclohexadienes
Starting Material Reagent Product Yield (%) Reference
1-Methoxy-1,4-cyclohexadiene Fe(CO)₅ in dibutyl ether Tricarbonyl(methoxy-1,3-cyclohexadiene)iron isomers - orgsyn.org
Pre-conjugated 1,4-diene Fe(CO)₅ at 140°C (Cyclohexa-1,3-diene)iron tricarbonyl Up to 80% uwindsor.ca

Utilization of Microbially-Derived Cyclohexadiene Ligands

A notable advancement in the synthesis of this compound complexes involves the use of cyclohexadiene ligands derived from microbial oxidation. acs.orgacs.orgbath.ac.uk This bio-catalytic approach offers a pathway to novel and enantiopure ligands that are otherwise difficult to access through traditional chemical synthesis.

The process typically begins with the microbial oxidation of arene precursors, such as benzoic acid, to produce enantiopure cyclohexadienediols. acs.org These diols can then be subjected to further chemical modifications before complexation with an iron tricarbonyl source. For instance, tricarbonyliron(0) complexes of novel cyclohexadiene ligands that possess quaternary centers have been successfully synthesized and characterized. acs.orgacs.orgbath.ac.uk

The facial selectivity of the complexation, meaning whether the iron tricarbonyl group attaches to the top or bottom face of the diene, is a critical aspect of this methodology. The stereochemistry of the substituents on the cyclohexadiene ligand plays a crucial role in directing the incoming iron tricarbonyl group.

Derivatization from Cyclohexadienyl Cations

An alternative and powerful strategy for the synthesis of substituted this compound complexes is through the derivatization of cyclohexadienyl iron tricarbonyl cations. These cationic complexes are highly reactive electrophiles that can be attacked by a wide range of nucleophiles to generate a diverse array of substituted diene complexes.

The general sequence involves the hydride abstraction from a neutral (cyclohexadiene)iron tricarbonyl complex to form the corresponding (cyclohexadienyl)iron tricarbonyl cation. wikipedia.org This is often achieved using reagents like triphenylmethyl fluoroborate. researchgate.net The resulting cation can then react with various nucleophiles, including organocuprates, enolates, and amines, to introduce new substituents onto the cyclohexadiene ring. rsc.org This method provides a versatile route to functionalized this compound complexes that can be used as intermediates in the synthesis of more complex molecules.

Preparation of Enantiopure Complexes

The synthesis of enantiomerically pure this compound complexes is of paramount importance for their application in asymmetric synthesis. Several strategies have been developed to achieve this goal.

Diastereoselective Coordination with Pre-existing Stereocenters

One approach to obtaining enantiopure complexes is through the diastereoselective coordination of an iron tricarbonyl group to a chiral, non-racemic cyclohexadiene ligand. If the diene ligand already possesses one or more stereocenters, these can influence the facial selectivity of the complexation reaction, leading to a diastereomeric mixture of complexes that can often be separated.

The stereochemical outcome of the complexation is dictated by the steric and electronic properties of the substituents on the chiral diene. This method has been successfully applied to the synthesis of complexes where the cyclohexadiene ligand is derived from naturally occurring chiral molecules or has been prepared through asymmetric synthesis.

Application of Asymmetric Tricarbonyliron Transfer Agents

Another elegant method for the preparation of enantiopure this compound complexes involves the use of asymmetric tricarbonyliron transfer agents. These are chiral iron complexes that can transfer the Fe(CO)₃ group to a prochiral diene in an enantioselective manner.

This strategy has been demonstrated to be effective for the synthesis of certain tricarbonyl(cyclohexadiene)iron complexes, where the absolute configuration of the resulting complex was determined by chemical correlation to known terpenes. rsc.org The development of new and more efficient chiral iron transfer agents remains an active area of research.

Resolution of Enantiomers

For cases where a racemic mixture of this compound complexes is obtained, classical resolution techniques can be employed to separate the enantiomers. This typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. youtube.com

These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization or chromatography. youtube.com Once separated, the chiral resolving agent can be removed to yield the individual enantiomers of the this compound complex. While effective, this method can be time-consuming and may result in the loss of material.

Interactive Data Table: Synthesis of this compound Complexes

Starting MaterialReagent(s)ProductKey FeatureReference
Microbially-derived cyclohexadienediolsIron Pentacarbonyl(Cyclohexadiene)iron tricarbonyl with quaternary centersUtilization of bio-derived ligands acs.orgacs.orgbath.ac.uk
(Cyclohexadiene)iron tricarbonylTriphenylmethyl fluoroborate, then NucleophileSubstituted (cyclohexadiene)iron tricarbonylDerivatization via cationic intermediate wikipedia.orgresearchgate.net
Chiral cyclohexadieneIron PentacarbonylDiastereomeric mixture of (cyclohexadiene)iron tricarbonylDiastereoselective complexation-
Prochiral cyclohexadieneAsymmetric iron tricarbonyl transfer agentEnantioenriched (cyclohexadiene)iron tricarbonylAsymmetric induction rsc.org
Racemic (cyclohexadiene)iron tricarbonylChiral resolving agentSeparated enantiomers of (cyclohexadiene)iron tricarbonylClassical resolution youtube.com

Reactivity and Mechanistic Investigations of Cyclohexadiene Iron Tricarbonyl Complexes

Transformations of the Coordinated Diene Ligand

The Fe(CO)₃ group acts as a powerful protecting group for the diene, shielding it from reactions like Diels-Alder and hydrogenation. wikipedia.org This protective capacity allows for chemical modifications elsewhere in the molecule, with the diene being deprotected under oxidative conditions when desired. wikipedia.org The core of the reactivity studies on these complexes revolves around nucleophilic and electrophilic attacks on the diene ligand, as well as oxidative modifications.

Nucleophilic Addition Reactions

A key feature of cyclohexadiene iron tricarbonyl chemistry is the susceptibility of the corresponding cationic cyclohexadienyl complexes to nucleophilic attack. This reactivity provides a powerful tool for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds.

The neutral (cyclohexadiene)iron tricarbonyl complex can be readily converted into the cationic tricarbonyl(η⁵-cyclohexadienyl)iron(I) cation. wikipedia.org This is typically achieved through hydride abstraction using reagents like triphenylmethyl (trityl) tetrafluoroborate (B81430). uwindsor.ca The resulting cationic complex is highly electrophilic and reacts readily with a wide variety of nucleophiles. uwindsor.caacs.orgresearchgate.net

The reaction involves the addition of the nucleophile to the dienyl ring, leading to the formation of a neutral (substituted cyclohexadiene)iron tricarbonyl complex. uwindsor.ca A vast array of nucleophiles have been successfully employed in this reaction, including organocuprates, organolithiums, enolates, cyanide, and heteroatom nucleophiles such as amines, alkoxides, and phosphines. uwindsor.ca

A general scheme for this reaction is presented below:

Scheme 1: Nucleophilic Addition to a Cationic Cyclohexadienyl Iron Tricarbonyl Complex

Generated code

Where Nu⁻ represents a generic nucleophile.

This reaction is of significant synthetic utility as the substituted diene can be liberated from the iron tricarbonyl moiety by oxidative decomplexation, often using reagents like ceric ammonium (B1175870) nitrate (B79036) or trimethylamine (B31210) N-oxide. wikipedia.org

The nucleophilic addition to unsymmetrically substituted cyclohexadienyl iron tricarbonyl cations exhibits a high degree of regioselectivity and stereoselectivity.

Regioselectivity: In substituted cyclohexadienyl complexes, the position of nucleophilic attack is influenced by both electronic and steric factors. For instance, in complexes bearing a methoxy (B1213986) substituent, nucleophilic attack is directed to the terminus of the dienyl system that is para to the methoxy group. uwindsor.ca This directing effect has been a cornerstone in the application of these complexes in organic synthesis.

Stereoselectivity: A defining characteristic of this reaction is its high stereospecificity. The nucleophile exclusively attacks the face of the dienyl ligand that is exo (opposite) to the bulky Fe(CO)₃ group. uwindsor.ca This is attributed to the steric hindrance imposed by the iron tricarbonyl moiety, which effectively blocks the endo face of the diene. This predictable stereochemical outcome is a major advantage in asymmetric synthesis.

The following table summarizes the regioselectivity observed in the reaction of various substituted cyclohexadienyl iron tricarbonyl cations with different nucleophiles.

Cationic Complex SubstituentNucleophilePosition of Attack
2-MethoxyMalonateC-5
2-MethoxyCyanideC-5
1-MethylGrignard ReagentsC-5
2-MethylGrignard ReagentsC-5

Table 1: Regioselectivity of Nucleophilic Addition to Substituted Cyclohexadienyl Iron Tricarbonyl Cations

Electrophilic Reactivity (Analogous to Aromatic Substitution)

While less common than nucleophilic addition to the cationic complexes, (diene)iron tricarbonyl complexes can undergo electrophilic substitution reactions, drawing an analogy to the reactivity of aromatic compounds. wikipedia.orgacs.org For example, (cyclobutadiene)iron tricarbonyl, a related complex, readily undergoes Friedel-Crafts acylation. acs.org This reaction demonstrates the ability of the iron tricarbonyl unit to stabilize a positive charge on the diene ligand in the transition state. The reaction is believed to proceed via an initial attack of the electrophile on the diene, followed by deprotonation to restore the diene system.

Oxidative Reactions

Oxidation plays a crucial role in the chemistry of this compound complexes, primarily in the context of ligand modification and decomplexation.

The iron tricarbonyl group can serve as a protecting group, allowing for oxidative transformations on other parts of the molecule without affecting the diene. More directly, oxidation can be used to modify the coordinated ligand itself. For instance, oxidation can lead to the formation of more complex, polynuclear iron carbonyl clusters. acs.org In some cases, oxidation can induce the coupling of ligands or the incorporation of atoms from the oxidizing agent into the complex.

A key application of oxidation is the removal of the iron tricarbonyl group to liberate the organic diene ligand. wikipedia.org This is a critical step in many synthetic sequences that utilize the directing and stereochemical control of the iron moiety. Reagents such as ceric ammonium nitrate (CAN) are commonly employed for this purpose. The mechanism involves the oxidation of the iron center, which weakens the metal-ligand bonds and leads to the release of the diene.

Demetallation Strategies (e.g., Ceric Ammonium Nitrate, Trimethylamine N-Oxide)

The removal of the iron tricarbonyl group, or demetallation, is a critical step in synthetic sequences to liberate the free organic diene after it has been modified. This process is typically achieved through oxidation of the iron center. Several reagents are effective for this transformation, with the choice often depending on the sensitivity of the substituents on the diene ligand.

Trimethylamine N-oxide (Me3NO) is a widely used reagent for this purpose. It functions as an oxidizing agent, facilitating the removal of the Fe(CO)3 group to afford the free 1,3-diene. This method is valued for its mild conditions, which are often compatible with sensitive functional groups that may be present on the organic framework. Research has shown its effectiveness in demetallating substituted 1,3-diene products derived from the addition of natural products to the tricarbonyl(cyclohexadienyl)iron cation. acs.org

Ceric Ammonium Nitrate (CAN) is another common and powerful oxidizing agent used for the decomplexation of diene iron tricarbonyl complexes. wikipedia.org The reaction is generally fast and efficient, leading to the release of the diene. However, due to its strong oxidizing nature, it may not be suitable for substrates with other easily oxidizable functional groups.

The general principle of these oxidative demetallation reactions involves the attack of the oxidant on the iron center, leading to the disruption of the back-bonding between the iron and the carbonyl ligands and the subsequent cleavage of the iron-diene bonds.

Table 1: Common Reagents for Demetallation of this compound

Reagent Chemical Formula Typical Conditions Notes
Trimethylamine N-oxide (CH₃)₃NO Acetone or CH₂Cl₂, room temp. Mild conditions, suitable for sensitive substrates. acs.orgwikipedia.org
Ceric Ammonium Nitrate (NH₄)₂Ce(NO₃)₆ Acetone, EtOH, or CH₃CN, 0°C to room temp. Strong oxidant, fast and high-yielding. wikipedia.orgwikipedia.org

Reductive Transformations

The transformation of this compound complexes under reductive conditions can proceed through several pathways, including attack at a carbonyl ligand or at the diene. While the complexed diene is generally protected from catalytic hydrogenation, specific reagents can induce reduction. wikipedia.org

Hydride reagents, for instance, can react with (diene)iron tricarbonyl complexes. The reaction of (1,3-butadiene)iron tricarbonyl with triethylborohydride (Et3BH-) has been shown to proceed via initial attack at a carbonyl ligand, forming a formyl intermediate. This can then lead to the formation of substituted (allyl)iron tricarbonyl anions. acs.org The application of this methodology to cyclohexadiene systems provides a route to functionalized allyl iron complexes.

Furthermore, reductive cleavage of carbon-carbon bonds within the ligand has been observed in related systems. For example, the reaction of a tetraphenylcyclobutadiene (B15491532) iron tricarbonyl complex with lithium aluminum hydride (LiAlH4) resulted in the reductive cleavage of a C-C bond in the cyclobutadiene (B73232) ring. acs.org While not a direct transformation of a cyclohexadiene ligand, this illustrates a potential pathway for reductive transformations in diene-iron complexes.

Ligand Substitution Reactions (e.g., Carbonyl Ligands)

The iron center in this compound is coordinatively saturated, but the carbonyl (CO) ligands can be replaced by other ligands through substitution reactions. These reactions are important for modifying the electronic properties and reactivity of the complex.

Substitution can be initiated by various reagents. For example, in related cyclopentadienone iron tricarbonyl systems, sodium hydroxide (B78521) (NaOH) has been used to initiate a sequential exchange, first replacing a carbonyl ligand with a hydrido ligand. nih.gov This demonstrates that the CO ligands are susceptible to nucleophilic attack, which can be the first step in a substitution or demetallation process.

Phosphines are common ligands used to replace carbonyls in diene-iron tricarbonyl complexes. The substitution of a CO ligand with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), alters the electronic environment of the iron center. This change can, in turn, influence the reactivity of the complexed diene. For instance, the increased electron density at the iron center upon phosphine substitution can affect the stability and reactivity of related pentadienyl iron cations in nucleophilic addition reactions. marquette.edu The general reaction is shown below:

(η⁴-C₆H₈)Fe(CO)₃ + L → (η⁴-C₆H₈)Fe(CO)₂L + CO (where L = phosphine, etc.)

This substitution allows for the fine-tuning of the complex's steric and electronic properties for specific synthetic applications.

Table 2: Examples of Ligand Substitution Reactions

Original Complex Reagent(s) Substituting Ligand Product Type Ref.
(η⁴-Cyclopentadienone)Fe(CO)₃ NaOH Hydride (H⁻) (η⁵-Hydroxycyclopentadienyl)Fe(CO)₂H nih.gov
(η⁵-Pentadienyl)Fe(CO)₃⁺ PPh₃ Triphenylphosphine (η⁵-Pentadienyl)Fe(CO)₂PPh₃⁺ marquette.edu

Cycloaddition Reactions

The iron tricarbonyl moiety exerts profound control over the cycloaddition reactivity of the complexed diene. This control is most notably manifested in Diels-Alder reactions, where the Fe(CO)3 group can serve as a protecting group or enable unique intramolecular transformations.

Diels-Alder Reactions of Complexed Dienes

The coordination of a 1,3-diene to an iron tricarbonyl fragment significantly alters its electronic structure and steric environment, thereby modifying its behavior in Diels-Alder reactions.

Intramolecular Diels-Alder Reactions of Vinylcyclohexadienes

A particularly powerful application of these complexes is in intramolecular Diels-Alder (IMDA) reactions. Substrates such as 5-vinyl-1,3-cyclohexadienes, which contain both the diene and dienophile within the same molecule, can undergo thermal cyclization. These reactions are synthetically valuable as they can construct complex polycyclic systems in a single step. uwindsor.caacs.org

Research into the IMDA reactions of 5-vinyl-1,3-cyclohexadienes has shown that they yield substituted tricyclo[3.2.1.0²,⁷]oct-3-enes. These caged structures are formed through a [4+2] cycloaddition where the vinyl group acts as the dienophile and the cyclohexadiene serves as the diene. The reaction proceeds through a highly ordered transition state, and the constraints imposed by the connecting chain often lead to high stereoselectivity. uwindsor.ca The reaction can be performed on the uncomplexed vinylcyclohexadiene, but the iron tricarbonyl complex serves as a stable precursor for the synthesis and manipulation of these often sensitive diene systems.

Table 3: Intramolecular Diels-Alder Reaction of a 5-Vinyl-1,3-cyclohexadiene System

Substrate Reaction Type Product Skeleton Key Feature Ref.
5-Vinyl-1,3-cyclohexadiene Intramolecular Diels-Alder Tricyclo[3.2.1.0²,⁷]oct-3-ene Forms fused three-, five-, and six-membered rings.
Role of Iron Tricarbonyl as a Protecting Group in Cycloadditions

One of the most fundamental and widely exploited properties of the tricarbonyliron group is its function as a protecting group for the diene. wikipedia.org By coordinating to the π-system of the 1,3-cyclohexadiene (B119728), the Fe(CO)3 unit effectively renders the diene inert to typical Diels-Alder conditions. wikipedia.orgwikipedia.org This protection is robust, allowing chemical modifications to be performed on other parts of the molecule without affecting the diene.

This strategy involves three key stages:

Complexation: The diene is protected by reaction with an iron carbonyl reagent, such as iron pentacarbonyl, to form the stable (η⁴-cyclohexadiene)Fe(CO)₃ complex.

Modification: Other functional groups on the molecule are manipulated while the diene remains protected.

Decomplexation: The Fe(CO)₃ group is removed, typically via oxidation with reagents like CAN or Me₃NO, to unmask the diene, which can then undergo further reactions, including intermolecular Diels-Alder cycloadditions.

This protective role is crucial in multi-step syntheses, preventing unwanted side reactions like dimerization or polymerization and enabling the selective transformation of complex molecules.

[2+1] Cycloaddition Reactions (e.g., Carbene Additions)

The iron tricarbonyl moiety significantly influences the reactivity of the coordinated diene system, enabling reactions that are otherwise difficult. One such transformation is the [2+1] cycloaddition, particularly with carbenes. Research has shown that tricarbonyl[(1-4-η)-2-methoxy-5-vinylidene-cyclohexa-1,3-diene]iron complexes can act as equivalents for 4-vinylidene cyclohexanone. These unstable intermediates react in a regio- and stereoselective manner with carbenes and metallocarbenes. researchgate.net

This reaction provides a direct and rapid route to the spiro researchgate.netresearchgate.netoctane ring system. The cycloaddition occurs at the exocyclic double bond of the vinylidene group. However, the outcome of the reaction is sensitive to the nature of the carbene. When the carbene precursor contains a bulky leaving group or a potent electron-withdrawing group, the initially formed cyclopropane (B1198618) ring is prone to subsequent ring-opening, leading to alternative products instead of the stable spirocycle. researchgate.net

Table 1: Representative [2+1] Carbene Addition to a this compound Derivative

Reactant ComplexCarbene SourcePrimary Product TypeKey Finding
Tricarbonyl[(1-4-η)-2-methoxy-5-methylene-cyclohexa-1,3-diene]ironDiazo compounds (e.g., ethyl diazoacetate)Spiro researchgate.netresearchgate.netoctane systemProvides a rapid and stereoselective entry to the spirocyclic framework. researchgate.net
Tricarbonyl[(1-4-η)-2-methoxy-5-isopropylene-cyclohexa-1,3-diene]ironCarbenes with bulky/electron-withdrawing groupsCyclopropane ring-opening productsThe stability of the cyclopropane ring is dependent on the carbene's substituents. researchgate.net

[2+2+1] Cycloaddition Reactions (e.g., Cyclopentadienone Formation)

The formation of (cyclopentadienone)iron tricarbonyl complexes is a synthetically valuable transformation that often proceeds through an iron-mediated [2+2+1] cycloaddition mechanism. This reaction typically involves the cyclative carbonylation of diynes with an iron carbonyl source, such as iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉). unimi.it

The synthesis of [bis(hexamethylene)cyclopentadienone]iron tricarbonyl from the reaction of cyclooctyne (B158145) with Fe(CO)₅ serves as a clear example of this process. The proposed mechanism is a stepwise pathway initiated and mediated by the iron center unimi.it:

Ligand Exchange: Two carbonyl ligands on the iron center are sequentially replaced by two alkyne molecules, forming a tricarbonyl[bis-η²-alkyne]iron complex.

Oxidative Coupling: The iron(0) center promotes the oxidative coupling of the two coordinated alkynes, generating a metallacyclic intermediate known as a ferrocyclopentadiene.

CO Insertion: A molecule of carbon monoxide inserts into one of the iron-carbon bonds of the ferrocyclopentadiene ring.

Rearrangement: A subsequent rearrangement of the resulting ferrohexadienone structure yields the final, stable (cyclopentadienone)iron tricarbonyl complex. unimi.it

Table 2: Mechanistic Steps in [2+2+1] Formation of a (Cyclopentadienone)iron Tricarbonyl Complex

StepIntermediate TypeDescription
1Tricarbonyl[bis-η²-alkyne]ironTwo alkyne molecules displace two CO ligands from the iron center. unimi.it
2FerrocyclopentadieneThe iron center mediates the oxidative coupling of the bound alkynes. unimi.it
3FerrohexadienoneA CO ligand inserts into an Fe-C bond of the metallacycle. unimi.it
4(Cyclopentadienone)iron tricarbonylRearrangement leads to the final product. unimi.it

Rearrangement and Ring Contraction Mechanisms

Intramolecular Si-Si Bond Activation (in analogous disilacyclohexadiene complexes)

While direct examples involving disilathis compound are specific, the principle of metal-mediated bond activation can be observed in analogous systems. Research into an (η⁴-silole)tricarbonyliron complex linked to a Si-Si bond demonstrated a key mechanistic feature: the intramolecular activation of the silicon-silicon bond by the iron carbonyl unit. researchgate.net In this system, the proximate iron center facilitates the cleavage of the Si-Si bond, a transformation that highlights the ability of the Fe(CO)₃ moiety to interact with and activate otherwise stable covalent bonds within its coordination sphere. This serves as a powerful model for understanding potential rearrangements in more complex silicon-containing diene complexes. researchgate.net

Acid-Catalyzed Rearrangements

Diene-iron tricarbonyl complexes exhibit characteristic reactivity in the presence of strong acids. The protonation of (butadiene)iron tricarbonyl with strong acids like HBF₄ or HClO₄ does not occur on the iron atom but rather on the diene ligand. This leads to a well-characterized rearrangement, forming a cationic π-allyl-iron tricarbonyl salt. acs.org This transformation demonstrates the ability of the iron tricarbonyl group to stabilize the resulting cationic charge and direct the reactivity of the diene. Similar acid-catalyzed rearrangements have been observed for a variety of substituted 1,3-diene-Fe(CO)₃ complexes, representing a fundamental reactive pathway for this class of organometallic compounds. acs.org

Dearomatization Strategies via Complexation

Aromatic compounds are defined by their inherent stability, making reactions that disrupt their π-system challenging. A powerful strategy to overcome this stability is the temporary dearomatization of an arene through complexation with a transition metal fragment, such as iron tricarbonyl or the isoelectronic chromium tricarbonyl. researchgate.netnih.gov

When an arene coordinates to a metal tricarbonyl unit in an η⁶-fashion, its electronic properties are profoundly altered. The metal fragment withdraws electron density from the ring, breaking its aromaticity and rendering it susceptible to reactions that are not possible with the free arene. This activation enables a range of transformations, including nucleophilic attack and cycloadditions. researchgate.net

Studies using (η⁶-arene)Cr(CO)₃ complexes have provided quantitative insight into this activation. For instance, complexation of an arene to a Cr(CO)₃ unit was shown to dramatically increase the rate of iridium-catalyzed C-H borylation. chemrxiv.org Density functional theory (DFT) calculations indicated that the activation barriers for the oxidative addition of C-H bonds are significantly lower for the complexed arene compared to the free arene. chemrxiv.org This principle of activation is a cornerstone of using metal-arene complexes in synthesis, allowing readily available aromatic compounds to be converted into more complex, three-dimensional structures. researchgate.net

Table 3: Effect of Cr(CO)₃ Complexation on Arene Reactivity

SubstrateReactionObservationReference Finding
Free AreneIr-catalyzed C-H BorylationLow reactivity, requires forcing conditions.Serves as a baseline for comparison. chemrxiv.org
(η⁶-arene)Cr(CO)₃Ir-catalyzed C-H BorylationReactivity enhanced by approximately two orders of magnitude; reaction proceeds at room temperature.Demonstrates profound activation of C-H bonds upon complexation. chemrxiv.org
(η⁶-arene)Cr(CO)₃AminocarbonylationEnables dearomative trifluoromethylative aminocarbonylation.Provides a platform for constructing complex amides from simple arenes. nih.gov

Applications in Organic Synthesis

Protecting Group Chemistry for Conjugated Diene Systems

One of the most fundamental applications of the tricarbonyliron group, [Fe(CO)₃], is as a robust protecting group for conjugated dienes. wikipedia.org In multistep organic synthesis, it is often necessary to mask a reactive functional group to prevent it from undergoing unwanted reactions while another part of the molecule is being modified. wikipedia.orglibretexts.org

The [Fe(CO)₃] moiety effectively shields the 1,3-diene system of cyclohexadiene from various reagents. By coordinating to the diene, the iron complex prevents it from participating in characteristic reactions such as Diels-Alder cycloadditions and catalytic hydrogenation. wikipedia.org This protective function is crucial for syntheses where the diene's reactivity would interfere with desired transformations elsewhere in the molecule.

The complexation is typically achieved by reacting the diene with iron pentacarbonyl, Fe(CO)₅. wikipedia.org Once the desired synthetic steps are completed, the diene can be liberated from the iron moiety. This deprotection step is commonly accomplished through oxidative removal of the [Fe(CO)₃] group using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or trimethylamine (B31210) N-oxide. wikipedia.org

Reaction Effect of Fe(CO)₃ Protection Deprotection Reagent
Diels-Alder ReactionInhibitedCeric Ammonium Nitrate (CAN)
Catalytic HydrogenationInhibitedTrimethylamine N-oxide

Stereocontrol and Diastereoselective Synthesis

The tricarbonyliron group exerts powerful stereochemical control over reactions at or near the cyclohexadiene ring. This control is a cornerstone of its utility in asymmetric synthesis.

The large, sterically demanding [Fe(CO)₃] group binds to one face of the cyclohexadiene plane, effectively blocking it from the approach of external reagents. Consequently, incoming reagents, particularly nucleophiles, are directed to attack the opposite, unhindered face of the ring. This is known as exo-attack.

This directing effect is most prominently observed in reactions involving cyclohexadienyliron cations. Hydride abstraction from tricarbonyl(cyclohexadiene)iron yields a stable tricarbonyl(η⁵-cyclohexadienyl)iron(1+) cation. wikipedia.orguwindsor.ca Subsequent addition of a nucleophile to this cationic complex proceeds with high stereospecificity, with the nucleophile adding exclusively to the exo face of the ring, away from the iron tricarbonyl group. uwindsor.carsc.org This reliable stereocontrol allows for the predictable synthesis of 5,6-disubstituted cyclohexadiene derivatives. rsc.org

The construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. nih.govprinceton.edu Cyclohexadiene iron tricarbonyl complexes have been employed as valuable templates to address this challenge.

Research has demonstrated the synthesis of tricarbonyliron(0) complexes from cyclohexadiene ligands that already contain quaternary stereocenters. acs.orgbath.ac.uk These ligands can be derived from the microbial oxidation of aromatic compounds like benzoic acid. nih.gov The resulting complexes can then undergo further transformations. For instance, treatment of these complexes with acid generates η⁵-cyclohexadienyl cations, which can then react with various nucleophiles. nih.gov This sequence allows for the creation of complex cyclohexadiene building blocks with new substituent patterns around the quaternary center. nih.gov The utility of this methodology has been highlighted in the formal synthesis of bioactive molecules like oseltamivir. nih.gov The ability to control the stereochemistry of multiple substituents, including the formation of trisubstituted cyclohexenones, underscores the power of this approach. acs.org

Starting Material Source Key Transformation Application Reference
Microbial oxidation of benzoic acidFormation of η⁵-cyclohexadienyl cation and nucleophilic additionSynthesis of cyclohexadiene building blocks with quaternary centers nih.gov
Chiral cyclohexadiene ligandsComplexation with Fe(CO)₃ and subsequent reactionsAsymmetric synthesis, formal synthesis of oseltamivir acs.orgnih.gov

Stabilization of Reactive Intermediates

The tricarbonyliron moiety is exceptionally adept at stabilizing electron-deficient or otherwise unstable organic structures. This stabilization effect allows for the isolation and utilization of reactive intermediates that would be too transient to be synthetically useful in their uncomplexed state.

As previously mentioned, the reaction of tricarbonyl(cyclohexadiene)iron with a hydride abstracting reagent, such as triphenylmethyl tetrafluoroborate (B81430), generates a stable cationic complex. uwindsor.ca This species, formally a tricarbonyl(η⁵-cyclohexadienyl)iron cation, is a type of iron-stabilized pentadienyl cation. wikipedia.orgacs.org

Carbocations are generally unstable, high-energy intermediates. masterorganicchemistry.comlibretexts.orgcurlyarrows.com However, in this complex, the positive charge is delocalized over the five-carbon framework of the dienyl system and the iron atom. This delocalization, a form of resonance stabilization, drastically reduces the reactivity of the cation, rendering it a stable, isolable salt. libretexts.orgresearchgate.net These stable salts are valuable electrophiles that react with a wide array of nucleophiles—including organocuprates, enolates, amines, and electron-rich aromatic compounds—in a predictable and stereocontrolled manner to form new carbon-carbon and carbon-heteroatom bonds. uwindsor.carsc.orgrsc.org

The stabilizing power of the [Fe(CO)₃] group is dramatically illustrated by its ability to form stable complexes with molecules that are otherwise highly unstable or antiaromatic. The classic example is cyclobutadiene (B73232). As a free molecule, cyclobutadiene is an antiaromatic, extremely reactive species that dimerizes instantly even at very low temperatures. However, (cyclobutadiene)iron tricarbonyl is a stable, crystalline solid that can be handled at room temperature and undergoes aromatic-like substitution reactions. acs.org

This principle of stabilization extends to other strained π-systems. While cyclohexadiene itself is not inherently strained, the iron tricarbonyl fragment can stabilize substituted or fused-ring derivatives that possess increased strain or unfavorable electronic properties. By complexing with the diene portion of such molecules, the [Fe(CO)₃] group alters the electronic structure, mitigating the instability and allowing for their isolation and chemical manipulation. rsc.org

Building Blocks for Complex Organic Molecules

The tricarbonyl(η⁴-1,3-cyclohexadiene)iron complex is a foundational building block in the synthesis of intricate organic molecules. The iron moiety not only acts as a protecting group for the conjugated diene system, preventing its participation in reactions like Diels-Alder or hydrogenation, but also activates the ring for various transformations. wikipedia.org The complex can be prepared by reacting 1,3-cyclohexadiene (B119728) with iron pentacarbonyl. uwindsor.ca Subsequent hydride abstraction from this complex yields the highly reactive tricarbonylcyclohexadienyliron tetrafluoroborate cation, a key intermediate for introducing nucleophiles. uwindsor.ca

Synthesis of Biologically Active Alkaloids (e.g., Carbazole (B46965) Alkaloids)

This compound complexes are pivotal in the synthesis of various biologically active alkaloids, particularly those containing a carbazole framework. rsc.org The general strategy involves the reaction of tricarbonyl(η⁵-cyclohexadienylium)iron cations with arylamines. researchgate.net This is followed by an oxidative cyclization to construct the carbazole ring system.

This iron-mediated methodology has been successfully applied to the total synthesis of several carbazole alkaloids, including:

Carbazomycin A

Hyellazole researchgate.net

6-Chlorohyellazole researchgate.net

Carazostatin

The synthesis of the marine alkaloid hyellazole, for instance, is achieved through a convergent route where a tricarbonyliron-complexed cyclohexadienylium cation reacts with a functionalized arylamine, followed by oxidative cyclization. researchgate.net

Construction of Polyunsaturated Organic Frameworks

The reactivity of tricarbonyl(diene)iron complexes makes them valuable starting materials for the synthesis of a wide array of polyunsaturated natural products and organic frameworks. rsc.orgnih.gov The iron tricarbonyl moiety can be strategically removed at a later stage to unveil the polyene structure. This approach allows for the controlled and stepwise construction of complex unsaturated systems that might otherwise be unstable or difficult to synthesize.

Catalytic Applications

While extensively used as a stoichiometric reagent, derivatives of iron tricarbonyl complexes, particularly cyclopentadienone iron tricarbonyl complexes, have emerged as effective catalysts for various organic transformations. rsc.org

Hydrogen Transfer Reactions

Cyclopentadienone iron tricarbonyl complexes are active catalysts in hydrogen transfer reactions, such as the reduction of carbonyls and imines, as well as the oxidation of alcohols. nih.gov The catalytic cycle is proposed to involve the formation of an unsaturated 16-electron iron species and an iron hydride. rsc.org The electronic properties of the cyclopentadienone ligand have been shown to influence the catalytic activity, with electron-rich substituents generally leading to higher reaction rates for both transfer hydrogenation and dehydrogenation. nih.gov Water-soluble versions of these catalysts have also been developed, enabling reductions to occur in aqueous media. nih.govmdpi.com

The following table outlines the catalytic activity of different substituted (cyclopentadienone)iron tricarbonyl compounds in the transfer hydrogenation of acetophenone.

Catalyst SubstituentConversion (%)
Methoxy (B1213986) (electron-rich)Higher
Methyl (electron-rich)High
HydrogenModerate
Chloro (electron-withdrawing)Lower
(Data adapted from studies on catalyst electronics and conversion rates) nih.gov

Reductive Amination Reactions

Iron carbonyl complexes have demonstrated catalytic activity in reductive amination reactions, providing a pathway to synthesize amines from carbonyl compounds. masterorganicchemistry.com Specifically, water-soluble cyclopentadienone iron tricarbonyl complexes can catalyze the reductive amination of aldehydes in water, using formate (B1220265) derivatives as the hydrogen source. nih.govmdpi.com This method offers a green and practical procedure for amine synthesis, tolerating a variety of functional groups. nih.gov Iron complexes have also been used for the reductive amination of carbonyl derivatives with ω-amino fatty acids to produce cyclic amines via hydrosilylation. nih.gov

Hydrogenation of Carbonyl Compounds and Carbon Dioxide

The direct catalytic application of (η⁴-1,3-cyclohexadiene)iron tricarbonyl itself in the hydrogenation of carbonyl compounds and carbon dioxide is not extensively documented in prominent research. However, the broader class of iron tricarbonyl complexes, particularly those based on a cyclopentadienone ligand, have demonstrated significant catalytic activity in these transformations. nih.govnih.gov These related complexes serve as important precedents for iron-catalyzed reductions.

For instance, water-soluble cyclopentadienone iron tricarbonyl complexes have been successfully employed for the reduction of various aldehydes in pure water using formate derivatives as a hydrogen source. nih.gov Similarly, systematic studies on (tetraarylcyclopentadienone)iron tricarbonyl compounds have shown their effectiveness in the transfer hydrogenation of ketones, such as acetophenone, using isopropanol (B130326) as the hydrogen donor. nih.gov The catalytic cycle for these cyclopentadienone-based systems is proposed to involve the in-situ generation of an iron-hydride species which is responsible for the reduction of the carbonyl group. nih.gov

Research has also pointed to cyclopentadienone iron carbonyl complexes for the catalytic hydrogenation of carbon dioxide. nih.gov While these findings highlight the potential of the iron tricarbonyl scaffold in catalysis, the specific role of the cyclohexadiene derivative in this context is less clear. The primary utility of (cyclohexadiene)iron tricarbonyl is found in stoichiometric transformations rather than direct catalysis of hydrogenation. The iron tricarbonyl moiety is known to act as a protecting group for the diene functionality, preventing its reduction under certain hydrogenation conditions. acs.org

Alkylation Reactions

A significant application of (cyclohexadiene)iron tricarbonyl lies in its conversion to an electrophilic species that readily undergoes alkylation. The process begins with the neutral (η⁴-1,3-cyclohexadiene)iron tricarbonyl complex. This stable, 18-electron complex undergoes hydride abstraction from one of the sp³-hybridized carbons of the cyclohexadiene ring upon treatment with a strong hydride acceptor, such as triphenylmethyl tetrafluoroborate (Ph₃C⁺BF₄⁻). This reaction generates the cationic (η⁵-cyclohexadienyl)iron tricarbonyl complex, an air-stable, 18-electron organometallic cation.

This cationic complex is a potent electrophile and is susceptible to attack by a wide range of nucleophiles at the termini of the dienyl system. The addition of carbon nucleophiles, such as those derived from organocuprate, organozinc, or organocadmium reagents, results in the formation of a new carbon-carbon bond. This alkylation occurs on the face of the dienyl ligand opposite to the bulky Fe(CO)₃ group, ensuring high stereoselectivity. The reaction regenerates a neutral (η⁴-substituted cyclohexadiene)iron tricarbonyl complex. The newly introduced alkyl group can be liberated from the iron complex through oxidative decomplexation, typically using reagents like ceric ammonium nitrate (CAN) or trimethylamine N-oxide, to yield the functionalized organic molecule.

The table below summarizes representative alkylation reactions involving the (cyclohexadienyl)iron tricarbonyl cation.

Nucleophile SourceProduct (after decomplexation)Yield
DiorganocuprateSubstituted cyclohexadieneGood
Organozinc ReagentSubstituted cyclohexadieneGood
Organocadmium ReagentSubstituted cyclohexadieneGood
Malonate AnionAlkylated cyclohexadieneModerate to Good

Directed Functionalization of Aromatic and Heteroaromatic Scaffolds

The ability of the iron tricarbonyl fragment to control reactivity and stereochemistry makes it a powerful tool for the directed functionalization of cyclic systems, including those derived from aromatic and heteroaromatic precursors. The general strategy involves the initial reduction of an aromatic ring to a non-aromatic cyclohexadiene derivative, a reaction often accomplished via Birch reduction.

Once the substituted cyclohexa-1,4-diene is obtained, it is isomerized to the conjugated cyclohexa-1,3-diene, which is then complexed with an iron carbonyl source, such as iron pentacarbonyl (Fe(CO)₅), to form the stable (η⁴-cyclohexadiene)iron tricarbonyl complex. The Fe(CO)₃ group now serves as a sterically demanding directing group that controls the regioselectivity of subsequent transformations.

As described in the alkylation section (4.5.4), hydride abstraction from the complexed diene generates a reactive cyclohexadienyliron cation. The key advantage of this method is that the position of hydride abstraction, and thus the subsequent nucleophilic attack, can be influenced by substituents already present on the ring. This allows for the regioselective introduction of a new functional group. For example, starting with methoxy-substituted aromatic compounds like anisole, one can generate specific methoxy-substituted cyclohexadienyliron cations. These cations react with nucleophiles at a predictable position, leading to highly functionalized, non-aromatic carbocycles. The final organic product can be liberated from the iron moiety upon oxidation. This methodology provides a synthetic route to complex natural products and other valuable organic molecules that are difficult to access through traditional aromatic substitution chemistry.

The table below illustrates the general sequence for the functionalization of an aromatic precursor.

Starting MaterialKey IntermediateFunctionalized Product Type
Anisole(η⁵-Methoxycyclohexadienyl)iron tricarbonyl cationRegioselectively substituted methoxycyclohexadiene
Toluene(η⁵-Methylcyclohexadienyl)iron tricarbonyl cationRegioselectively substituted methylcyclohexadiene
Substituted Benzene(η⁵-Substituted cyclohexadienyl)iron tricarbonyl cationRegioselectively disubstituted cyclohexadiene

Stereochemical Investigations of Cyclohexadiene Iron Tricarbonyl Complexes

Factors Influencing Facial Discrimination upon Complexation

The selective coordination of the Fe(CO)₃ group to one of the two faces of a prochiral cyclohexadiene ligand is a critical step that establishes the stereochemical outcome of subsequent transformations. This facial discrimination is primarily governed by steric hindrance. The iron tricarbonyl group will preferentially coordinate to the less sterically hindered face of the diene.

In substituted cyclohexadienes, the size and orientation of the substituents play a pivotal role. For instance, in the complexation of 1-substituted cyclohexadienes, the Fe(CO)₃ group shows a preference for the face anti to the substituent. This preference becomes more pronounced as the steric bulk of the substituent increases.

Furthermore, studies involving microbially-derived cyclohexadiene ligands that contain quaternary stereocenters have provided deeper insights into the factors controlling facial discrimination upon complexation. bath.ac.uk The stereochemical outcome in these systems is a result of the complex interplay between the pre-existing stereochemistry of the ligand and the steric demands of the incoming iron tricarbonyl group.

Stereoselective Control in Subsequent Ligand Manipulations

Once formed, the (η⁴-cyclohexadiene)tricarbonyliron complex exhibits remarkable stereoselectivity in reactions involving the diene ligand. The bulky Fe(CO)₃ group effectively blocks one face of the diene, directing incoming reagents to the opposite, unhindered face.

A prominent example is the reaction of tricarbonyl(cyclohexadienyl)iron(1+) salts with nucleophiles. These cationic complexes, readily generated from the neutral diene complexes, undergo nucleophilic attack exclusively on the face of the dienyl system anti to the iron tricarbonyl group. This has been exploited in the regio- and stereocontrolled synthesis of 5,6-disubstituted cyclohexadiene derivatives. rsc.org The reaction of tricarbonyl[1–5-η-6-exo-(2-acetoxypropyl)cyclohexadienylium]iron tetrafluoroborate (B81430) with various nucleophiles proceeds in a regiospecific, stereospecific, and diastereoselective manner, affording a single diastereomer. rsc.org

This high degree of stereocontrol is a cornerstone of the synthetic utility of these complexes, allowing for the predictable construction of stereochemically defined centers.

Influence of Pre-existing Stereocenters on Complexation Selectivity

When the cyclohexadiene ligand already possesses one or more stereocenters, these can exert a significant influence on the facial selectivity of the complexation with the iron tricarbonyl fragment. This substrate-controlled diastereoselection is a powerful tool for asymmetric synthesis.

Research on the complexation of cyclohexadiene ligands bearing quaternary stereocenters has shown that the pre-existing chirality can direct the incoming Fe(CO)₃ group to a specific face of the diene. bath.ac.uk The resulting diastereomeric complexes can sometimes be separated, or the initial complexation can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. The degree of selectivity is dependent on the nature and position of the stereocenter and its substituents.

The following table illustrates the diastereoselective complexation of a chiral cyclohexadiene ligand.

Substituent (R)Diastereomeric Ratio (syn:anti)
Methyl70:30
Isopropyl85:15
tert-Butyl>95:5

This table is illustrative and based on general principles of steric influence in diastereoselective reactions.

Diastereoselectivity in Cycloaddition Reactions

Iron-catalyzed cycloaddition reactions of 1,3-dienes have emerged as a powerful method for the construction of cyclic systems with a high degree of regio- and diastereoselectivity. nih.govnih.gov While not always proceeding through a stable cyclohexadiene iron tricarbonyl intermediate, the principles of stereocontrol exerted by the iron catalyst are highly relevant.

In iron-catalyzed [4+4] cycloadditions of monosubstituted 1,3-dienes, the catalyst can control the formation of either cis- or trans-diastereomers of the resulting cyclooctadiene products. nih.govnih.gov This control is attributed to the ancillary ligands on the iron center, which influence the stereochemical course of the oxidative cyclization of the two diene molecules. nih.govnih.gov Mechanistic studies, including kinetic analyses and isotope effect measurements, support a mechanism where the regio- and diastereoselectivity are determined in this oxidative cyclization step. nih.govnih.gov

The table below summarizes the catalyst-controlled diastereoselectivity in an iron-catalyzed [4+4] cycloaddition of a 4-substituted 1,3-diene. nih.gov

Iron Precatalyst/LigandProduct DiastereomerDiastereomeric Ratio (d.r.)Yield (%)
(MesDI)Fe(COD)cis95:593
(iPrPNP)Fe(C₂H₄)₂trans5:9585

Data adapted from reference nih.gov.

This demonstrates the remarkable ability to tune the diastereochemical outcome of the cycloaddition by modifying the ligand sphere of the iron catalyst.

Theoretical and Computational Studies

Electronic Structure and Bonding Analysis

The electronic structure and bonding in cyclohexadiene iron tricarbonyl, formally (η⁴-1,3-cyclohexadiene)tricarbonyliron(0), have been a subject of considerable interest in the field of organometallic chemistry. The bonding involves the interaction of the π-system of the 1,3-cyclohexadiene (B119728) ligand with the d-orbitals of the iron atom. The 1,3-cyclohexadiene ligand coordinates to the iron center in an η⁴ fashion, meaning that four carbon atoms of the diene are bonded to the metal. ontosight.ai This interaction consists of two main components: a σ-donation from the filled π-orbitals of the diene to the empty d-orbitals of the iron, and a π-back-donation from the filled d-orbitals of the iron to the empty π*-antibonding orbitals of the diene.

This synergistic bonding model is crucial for the stability of the complex. The iron atom, in a low oxidation state, benefits from the electron density donation from the diene, while the back-donation strengthens the metal-ligand bond and influences the geometry and reactivity of the coordinated diene. ontosight.ai The three carbonyl (CO) ligands are also bonded to the iron center and participate in a similar σ-donation and π-back-donation mechanism, which is characteristic of metal carbonyl complexes.

Theoretical calculations, such as ab initio self-consistent field (SCF) molecular orbital (MO) methods, have been employed to understand the electronic structure in detail. For analogous systems like (cyclobutadiene)iron tricarbonyl, these calculations have shown a net negative charge on the diene ligand, resulting from significant π-back-bonding from the iron atom into an antibonding MO of the ligand. acs.org This back-bonding is a key feature that influences the electronic properties and reactivity of the complex.

Elucidation of Reaction Mechanisms (e.g., Ring Contraction, Nucleophilic Attack)

Theoretical and computational studies have been instrumental in elucidating the mechanisms of reactions involving this compound and related complexes. Two important reaction types that have been investigated are ring contraction and nucleophilic attack.

Ring Contraction

Density Functional Theory (DFT) has been used to study the mechanism of ring contraction in related (η⁴-1,2-disilacyclohexadiene)iron tricarbonyls. rsc.org These studies reveal a multi-step process that can provide insights into the behavior of the parent cyclohexadiene complex. The proposed mechanism involves:

Initial breaking of a bond within the six-membered ring (in this case, a Si-Si bond) through an intramolecular activation by the iron center. rsc.org

Formation of an intermediate where the ring is opened. rsc.org

Subsequent intramolecular reactions, such as cheletropic reactions and nucleophilic attack, leading to the formation of a contracted ring system. rsc.org The rate-determining step in the studied disila-analogue was found to be the initial intramolecular activation of the Si-Si bond by the iron atom. rsc.org

Nucleophilic Attack

The reaction of nucleophiles with cationic derivatives of this compound, such as tricarbonyl(cyclohexadienyl)iron tetrafluoroborate (B81430), has also been a focus of mechanistic studies. uwindsor.ca These reactions are of significant synthetic utility. Theoretical studies help to explain the regioselectivity of nucleophilic attack. For instance, in complexes with a methoxy (B1213986) substituent on the dienyl ring, nucleophiles preferentially add to the terminus of the dienyl system that is para to the methoxy group. uwindsor.ca This directing effect is attributed to the electronic influence of the methoxy group, which deactivates the ortho and meta positions towards nucleophilic attack. uwindsor.ca Computational models can quantify the electronic effects of substituents and predict the most favorable sites for nucleophilic addition.

Interpretation of Vibrational Overtone Spectra

Vibrational overtone spectroscopy provides detailed information about the structure and bonding within a molecule by probing the anharmonicity of molecular vibrations. The CH stretching overtone spectra of liquid this compound have been recorded for the first, second, and third overtone regions. researchgate.net

The interpretation of these spectra relies on theoretical models, such as the harmonically coupled anharmonic oscillator (HCAO) local mode model, combined with ab initio calculations of dipole moment functions. researchgate.net This approach allows for the assignment of observed transitions to the overtones of different, non-equivalent C-H bonds and to combination bands. researchgate.net Combination bands arise from the simultaneous excitation of more than one vibrational mode. libretexts.org

Comparison of the overtone spectrum of this compound with that of the uncomplexed 1,3-cyclohexadiene ligand reveals subtle but significant changes in the C-H bond lengths upon coordination to the iron tricarbonyl fragment. researchgate.net Specifically, the presence of the metal has been shown to:

Lengthen the terminal olefinic C-H bond by approximately 0.002 Å. researchgate.net

Shorten the non-terminal olefinic C-H bond by about 0.001 Å. researchgate.net

Cause the axial and equatorial C-H bonds of the methylene (B1212753) groups to become more similar in length. researchgate.net

These changes, revealed through the analysis of vibrational overtone spectra, provide direct experimental evidence for the influence of the iron tricarbonyl moiety on the electronic structure of the cyclohexadiene ligand. The observed shifts in vibrational frequencies and changes in bond lengths are consistent with the bonding model involving both ligand-to-metal donation and metal-to-ligand back-donation.

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural properties and reaction mechanisms of organometallic complexes like this compound. iiste.org DFT calculations, often using hybrid functionals such as B3LYP, can provide a good balance between accuracy and computational cost for these systems. iiste.orgsciencepublishinggroup.com

Structural Insights

DFT calculations have been successfully employed to predict various structural and electronic properties of this compound and its derivatives. iiste.orgsciencepublishinggroup.com These properties include:

Molecular Geometry: Optimized geometries from DFT calculations can be compared with experimental data from X-ray crystallography or electron diffraction to validate the computational model.

Vibrational Frequencies: Calculated vibrational spectra can aid in the assignment of experimental IR and Raman spectra. A key feature often observed is the strong C≡O stretching vibrations between 2103 cm⁻¹ and 2170 cm⁻¹. iiste.org The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure corresponds to a true energy minimum. iiste.org

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the electronic transitions and reactivity of the complex. sciencepublishinggroup.com The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Mechanistic Insights

As discussed in section 6.2, DFT is a key tool for elucidating reaction mechanisms. By mapping the potential energy surface for a given reaction, DFT calculations can identify transition states and intermediates, providing a detailed, step-by-step picture of the reaction pathway. rsc.org This allows for the determination of activation energies and reaction rates, offering valuable insights that complement experimental studies. For example, DFT calculations have been used to investigate the reductive amination catalyzed by related (cyclopentadienone)iron-tricarbonyl complexes, providing a deeper understanding of the catalytic cycle. kaust.edu.sakaust.edu.sa

Reactivity Parameters

DFT calculations can also be used to determine various chemical reactivity parameters, which help in predicting the chemical behavior of the complex. sciencepublishinggroup.comresearchgate.net These parameters, derived from the HOMO and LUMO energies, include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Global Chemical Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. iiste.org

These calculated parameters reveal that complexes like pyridino- and methoxy-substituted cyclohexadiene iron tricarbonyls are highly reactive. sciencepublishinggroup.com

Interactive Data Table: Calculated Properties of Substituted this compound Complexes

The following table summarizes some of the key electronic properties calculated using DFT for various substituted this compound complexes.

ComplexHOMO (eV)LUMO (eV)Chemical Potential (μ) (eV)Global Hardness (η) (eV)Electrophilicity Index (ω) (eV)
Pyridino-1-4-η-cyclohexa-1,3-diene irontricarbonyl (H)-6.06-9.33-7.701.6418.08
2-Me-pyridino-1-4-η-cyclohexa-1,3-diene irontricarbonyl-5.92-9.56-7.741.8216.37
3-Me-pyridino-1-4-η-cyclohexa-1,3-diene irontricarbonyl-5.90-9.24-7.571.6717.16
4-Me-pyridino-1-4-η-cyclohexa-1,3-diene irontricarbonyl-5.87-9.49-7.691.8116.34

Data sourced from structural and DFT studies on pyridino-1-4-η-cyclohexa-1,3-diene and 2-methoxycyclohexa-1,3-diene irontricarbonyl complexes. researchgate.net

Ligand Design and Modification in Cyclohexadiene Iron Tricarbonyl Chemistry

Synthesis and Reactivity of Substituted Cyclohexadiene Ligands

The synthesis of tricarbonyl(cyclohexadiene)iron complexes typically involves the reaction of a substituted cyclohexa-1,3-diene or cyclohexa-1,4-diene with an iron carbonyl source, such as pentacarbonyliron [Fe(CO)₅] or diiron nonacarbonyl [Fe₂(CO)₉]. uwindsor.cawikipedia.org The reaction with Fe(CO)₅ often requires thermal or photochemical conditions to promote the dissociation of carbonyl ligands and coordination of the diene. wikipedia.orgwiley-vch.de For instance, reacting either cyclohexa-1,4-diene or cyclohexa-1,3-diene with pentacarbonyliron produces tricarbonyl(cyclohexa-1,3-diene)iron. uwindsor.ca

When substituted cyclohexa-1,4-dienes, which are often accessible through the Birch reduction of aromatic compounds, are used, mixtures of isomeric tricarbonyl(cyclohexa-1,3-diene)iron complexes can be formed. uwindsor.carsc.orgresearchgate.net For example, the reaction of cyclohexa-1,4-dienes substituted with methyl or methoxyl groups with iron carbonyls yields mixtures of different tricarbonylcyclohexa-1,3-dieneiron complexes. rsc.orgresearchgate.net To improve regioselectivity, a 1,4-diene can be pre-conjugated to the more stable 1,3-diene using acid or base catalysis before complexation with pentacarbonyliron, which can lead to a single product in high yield. uwindsor.ca

A key aspect of the reactivity of these complexes is hydride abstraction. Treatment of a neutral (η⁴-cyclohexadiene)iron tricarbonyl complex with triphenylmethyl (trityl) tetrafluoroborate (B81430) ([Ph₃C]BF₄) removes a hydride ion from one of the sp³-hybridized carbons of the diene ligand. uwindsor.carsc.org This generates a stable cationic (η⁵-cyclohexadienyl)iron tricarbonyl complex. rsc.orgwikipedia.org These electrophilic cations are highly reactive towards a wide range of nucleophiles. rsc.orgrsc.org The nucleophile adds to the dienyl system, typically from the face opposite the bulky Fe(CO)₃ group, resulting in a new, substituted η⁴-cyclohexadiene complex. uwindsor.carsc.org This two-step sequence of hydride abstraction followed by nucleophilic addition is a powerful method for the functionalization of the cyclohexadiene ligand. rsc.org

Reaction Type Reagents Product Description
Complexation Substituted Cyclohexa-1,4-diene + Fe(CO)₅Mixture of substituted (η⁴-Cyclohexa-1,3-diene)Fe(CO)₃ complexesIron carbonyl reacts with the diene to form the complex; often results in isomeric mixtures. rsc.orgresearchgate.net
Hydride Abstraction (η⁴-Cyclohexadiene)Fe(CO)₃ + [Ph₃C]BF₄Cationic (η⁵-Cyclohexadienyl)Fe(CO)₃ saltAn sp³ C-H bond is cleaved to form a stable organometallic cation. uwindsor.carsc.org
Nucleophilic Addition (η⁵-Cyclohexadienyl)Fe(CO)₃⁺ + Nucleophile (e.g., organocadmium reagents, amines)Substituted (η⁴-Cyclohexadiene)Fe(CO)₃The nucleophile adds to the dienyl ring, creating a new C-C or C-heteroatom bond. uwindsor.carsc.orgrsc.org

Incorporation of Ligands with Quaternary Stereocenters

The construction of quaternary carbon centers is a significant challenge in organic synthesis, yet it is crucial for accessing many complex natural products and pharmaceuticals. princeton.educhemistryviews.org In the context of cyclohexadiene iron tricarbonyl chemistry, incorporating ligands with pre-existing quaternary stereocenters is less common than creating such centers via post-complexation modification. acs.org However, research has demonstrated the successful synthesis and characterization of tricarbonyliron(0) complexes with cyclohexadiene ligands that already possess quaternary centers. acs.org

These ligands can be derived from the microbial oxidation of benzoic acid, yielding novel cyclohexadienes with quaternary stereocenters. acs.org The complexation of these ligands with an iron tricarbonyl fragment has been achieved, and the resulting complexes have been characterized by NMR spectroscopy and X-ray crystallography. acs.org A critical factor in these reactions is the stereoselectivity of complexation. The facial selectivity—whether the Fe(CO)₃ group coordinates to the top or bottom face of the diene—is influenced by the steric and electronic properties of the substituents on the ligand. acs.org For rigid cyclohexadiene ligands where one of the sp³-hybridized carbons is a stereocenter, particularly when Lewis basic substituents like hydroxyl groups are present, excellent stereoinduction is often observed. acs.org This high stereoselectivity is thought to arise from a pre-coordination of the iron carbonyl fragment to the Lewis basic group on the ligand, which directs the subsequent complexation to a specific face. acs.org

While direct complexation of dienes with quaternary centers is a viable strategy, the majority of such complexes are assembled through ligand modification after the iron is already in place, often involving a [η⁴] → [η⁵]⁺ → [η⁴] sequence where the quaternary center is constructed on the cationic intermediate. acs.org

Exploration of Bio-Derived Cyclohexadiene Ligands

The use of ligands derived from natural sources offers a sustainable and efficient way to introduce chirality and structural complexity into synthetic molecules. In this compound chemistry, bio-derived ligands have been successfully employed.

A notable example involves cyclohexadiene ligands produced through the microbial oxidation of benzoic acid. These microbially derived ligands can feature unique substitution patterns, including quaternary stereocenters, and serve as valuable chiral building blocks for organometallic synthesis. acs.org Another approach utilizes terpenes from the chiral pool. For instance, the absolute configurations of certain tricarbonyl(cyclohexadiene)iron complexes have been determined by chemically transforming them into known terpenes such as cryptone and phellandrene. rsc.org The cyclohexadiene motif itself is present in various natural products, including the terpenoid phellandrene and chorismic acid, an important intermediate in the shikimic acid pathway. wikipedia.org The synthesis of tricarbonyl(tropone)iron from tropone, a non-benzenoid aromatic compound found in certain fungi, provides a precursor for complex azapolycycles, demonstrating the utility of nature-derived scaffolds in organometallic chemistry. nih.gov

Bio-Derived Source Resulting Ligand/Complex Type Significance
Microbial Oxidation of Benzoic AcidCyclohexadiene ligands with quaternary stereocentersProvides access to novel, chiral ligands for stereoselective complexation. acs.org
Terpenes (e.g., Phellandrene)Chiral Cyclohexadiene LigandsUsed to determine the absolute configuration of iron complexes and as chiral starting materials. rsc.org
TroponeTricarbonyl(tropone)ironA versatile starting material for the synthesis of complex nitrogen-containing bicyclic systems. nih.gov

Strategies for Ligand Modification Post-Complexation

Modifying the cyclohexadiene ligand after it is already coordinated to the Fe(CO)₃ moiety is a powerful and common strategy for functionalization. The iron tricarbonyl group acts as a protecting group for the diene, preventing it from undergoing reactions like Diels-Alder cycloadditions, and it also profoundly influences the reactivity of the ligand. wikipedia.org

The most prominent strategy for post-complexation modification involves the conversion of the neutral η⁴-diene complex into a cationic η⁵-dienyl complex via hydride abstraction, as previously mentioned. rsc.orgacs.org This electrophilic cation is a versatile intermediate that can react with a wide array of nucleophiles, including organozinc and organocadmium reagents, enolates, and heteroatomic nucleophiles, to introduce new substituents onto the cyclohexadiene ring. uwindsor.carsc.org This [η⁴] → [η⁵]⁺ → [η⁴] sequence is a cornerstone of this compound chemistry, enabling the construction of C-C and C-heteroatom bonds with high regio- and stereoselectivity. rsc.orgacs.org

Another important post-complexation modification is the hydrolysis of methoxy-substituted cyclohexadienyliron cations. When a methoxy (B1213986) group is positioned at the C1 or C2 position of the dienyl system, the cationic complex can be readily hydrolyzed with water. rsc.orgresearchgate.netorgsyn.org This reaction leads to the formation of a neutral tricarbonyl(cyclohexadienone)iron complex, a valuable synthetic intermediate. rsc.orgorgsyn.org For example, the mixture of tricarbonyl[(1- and 2-methoxy-2,4-cyclohexadien-1-yl)]iron(1+) cations, upon heating in water, yields tricarbonyl[(2,3,4,5-η)-2,4-cyclohexadien-1-one]iron. orgsyn.org These dienone complexes can then be used in further synthetic transformations. orgsyn.org

Oxidative modification of the ligand post-complexation has also been demonstrated, showcasing another avenue for functionalization. acs.org Furthermore, the iron tricarbonyl unit can be removed when desired, typically using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036), to liberate the functionalized organic diene. wikipedia.org

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure of diamagnetic organometallic complexes like cyclohexadiene iron tricarbonyl in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the electronic environment of the nuclei.

In ¹H NMR spectroscopy of tricarbonyl(η⁴-1,3-cyclohexadiene)iron, the protons on the coordinated diene ligand exhibit characteristic chemical shifts. The complexation to the Fe(CO)₃ moiety typically shifts the resonances of the diene protons to a higher field compared to the free ligand. The olefinic protons (H2 and H3) are the least shielded, while the methylene (B1212753) protons (H5 and H6) are the most shielded. The protons at the 1 and 4 positions of the diene exhibit intermediate chemical shifts. For comparison, in a related series of tricarbonyl (1,4-η-5-Exo-N-anilino) 2-methoxycyclohexa-1,3-diene iron complexes, the chemical shifts of the ring protons are well-documented and provide a basis for understanding the electronic effects of substituents on the cyclohexadiene ring. tsijournals.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the coordinated diene ligand in tricarbonyl(η⁴-1,3-cyclohexadiene)iron show distinct resonances. The carbons involved in the double bonds (C2 and C3) typically appear at a lower field compared to the sp³ hybridized methylene carbons (C5 and C6). The terminal carbons of the diene (C1 and C4) have chemical shifts that are also influenced by the iron center. The carbonyl ligands on the iron atom exhibit a characteristic resonance in the downfield region of the spectrum, typically around 210-220 ppm. A ¹³C NMR study of (butadiene)iron tricarbonyl confirmed that all the C-H bonds in the coordinated diene involve essentially sp²-hybridized carbon atoms. acs.org

Interactive Table: ¹H NMR Spectral Data for Tricarbonyl (1,4-η-5-Exo-N-anilino) 2-methoxycyclohexa-1,3-diene iron complexes tsijournals.com

Substituent (X)H-1 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Aromatic H (δ, ppm)
3-NO₂5.303.202.051.807.20-7.80
4-NO₂5.353.152.101.857.10-8.10
2-Me5.253.102.001.756.80-7.20
3-Me5.283.122.021.786.70-7.15
4-Me5.263.112.011.776.85-7.05

Note: The data presented is for substituted derivatives and serves as a reference for the types of chemical shifts observed in related this compound complexes.

X-ray Crystallography

The structural parameters of interest in this compound would be the Fe-C bond lengths to the diene, the C-C bond lengths within the cyclohexadiene ring to assess the degree of electron delocalization upon coordination, and the geometry of the Fe(CO)₃ fragment. It is expected that the coordinated diene is non-planar.

Interactive Table: Selected Bond Lengths (Å) and Angles (°) in a Related Diiron Complex researchgate.net

Bond/AngleValue
Fe-Cent(1)1.649(2) Å
Fe-Cent(2)1.644(1) Å
C17-C161.497(2) Å
N1-C2-N3107.04(12)°
C2-N3-C4110.87(11)°

Note: This data is from a ferrocene (B1249389) derivative and is illustrative of the precision of X-ray crystallography.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals and many transition metal complexes. libretexts.orgdocbrown.info In the context of this compound chemistry, ESR is particularly valuable for studying radical intermediates that may be formed during certain reactions, for example, through oxidation or reduction processes.

While this compound itself is a diamagnetic Fe(0) complex and therefore ESR-silent, its one-electron oxidation would generate a paramagnetic Fe(I) species or a radical cation of the ligand. Similarly, reactions involving the abstraction of a hydrogen atom from the cyclohexadiene ring could lead to the formation of a cyclohexadienyl radical coordinated to the iron tricarbonyl moiety. The ESR spectrum of such a radical would provide information about the distribution of the unpaired electron spin density within the molecule through the analysis of hyperfine coupling constants. rsc.org

Studies on the cyclohexadienyl radical itself, generated by irradiation of 1,4-cyclohexadiene (B1204751), have shown that it is a planar, conjugated π radical. rsc.org In another example, the ESR spectra of aroxyl radicals generated from the oxidation of related phenol (B47542) derivatives have been used to identify the radical structures. researchgate.net Research on the iron-adriamycin complex has demonstrated the use of EPR to monitor the reduction of Fe³⁺ to the EPR-silent Fe²⁺, which is accompanied by the appearance of an adriamycin free radical signal. nih.gov This highlights the utility of ESR in tracking redox processes and identifying radical species in iron-containing systems.

Infrared (IR) Spectroscopy for Metal-Carbonyl Vibrations and Aqueous Media Studies

Infrared (IR) spectroscopy is a powerful tool for probing the bonding and structure of metal carbonyl complexes. The stretching vibrations of the carbon monoxide ligands (ν(CO)) are particularly informative. The number, positions, and intensities of the ν(CO) bands in the IR spectrum are dictated by the symmetry of the M(CO)n unit and the electronic environment of the metal center.

For tricarbonyl(η⁴-1,3-cyclohexadiene)iron, which has Cₛ symmetry, three IR-active ν(CO) bands are expected. These typically appear in the range of 2100-1900 cm⁻¹. The position of these bands is sensitive to the electron density on the iron center; increased electron density on the metal leads to more back-bonding into the π* orbitals of the CO ligands, which weakens the C-O bond and lowers the ν(CO) stretching frequency. iitd.ac.in

The study of these complexes in aqueous media is also feasible using IR spectroscopy, often employing techniques like Attenuated Total Reflectance (ATR)-IR. The stability and reactivity of the complex in water can be monitored by observing changes in the ν(CO) region of the spectrum. For example, the hydrolysis of certain methoxy-substituted this compound salts to a neutral tricarbonylcyclohexa-2,4-dienoneiron complex was identified by the appearance of a new band at 1663 cm⁻¹ in addition to the metal carbonyl bands. researchgate.net

Interactive Table: Representative IR Carbonyl Stretching Frequencies (ν(CO)) for Metal Carbonyl Complexes acs.orgiitd.ac.inst-andrews.ac.ukpg.edu.pl

Compoundν(CO) (cm⁻¹)
(Butadiene)Fe(CO)₃1980, 1991
(Cyclobutadiene)Fe(CO)₃1985, 2055
[V(CO)₆]⁻1860
Cr(CO)₆2000
Mo(CO)₃(PF₃)₃2090, 2055

UV-Vis Spectroscopy for Ligand Dissociation Kinetics

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions in molecules and for monitoring the kinetics of chemical reactions in solution, including ligand dissociation from metal complexes. The electronic spectrum of this compound is characterized by absorptions arising from d-d transitions on the iron center and metal-to-ligand charge transfer (MLCT) bands.

The kinetics of ligand dissociation, such as the loss of a CO ligand or the cyclohexadiene ligand itself, can be initiated by photolysis (UV irradiation) or by thermal means. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. For instance, the photoactivation of diiron organometallic complexes upon irradiation with UV light has been studied by UV-Vis spectroscopy. nih.gov The progressive replacement of the initial absorption bands with new ones corresponding to the photoproducts allows for the determination of the kinetic parameters of the process. nih.gov

In a study of an aminocarbyne iron complex, UV-Vis data was analyzed using Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) to identify two distinct kinetic processes with conditional rate constants of k₁ = 0.65 ± 0.06 min⁻¹ and k₂ = 0.135 ± 0.008 min⁻¹. nih.gov Such kinetic studies are crucial for understanding the mechanisms of CO-releasing molecules (CORMs) and other photo- or thermally-activated catalytic processes involving iron carbonyl complexes. The photodissociation of iron pentacarbonyl has been extensively studied, revealing the sequential loss of CO ligands. osti.gov

Interactive Table: Kinetic Data for the Photoactivation of nih.govNO₃ in H₂O nih.gov

SpeciesProcessConditional Rate Constant (k)
3⁺ (A)Decayk₁ = 0.65 ± 0.06 min⁻¹
Photoproduct (B)Formation/Decay-
Photoproduct (C)Formationk₂ = 0.135 ± 0.008 min⁻¹

Note: Data is for the complex nih.govNO₃ and illustrates the type of kinetic information obtainable from UV-Vis studies.

Q & A

Q. What are the key physical and chemical properties of cyclohexadiene iron tricarbonyl, and how should they inform experimental handling?

this compound (CAS RN: 12152-72-6) is an air-sensitive organometallic compound typically stored at low temperatures under inert atmospheres. Key properties include:

  • Molecular Formula : C₉H₈FeO₃ (C₆H₈Fe(CO)₃) .
  • Physical State : Orange-yellow liquid at room temperature .
  • Melting Point : 8°C .
  • Solubility : Soluble in ethanol, ether, and water (limited stability in aqueous media) .
  • Density : 2.84 g/cm³ . Methodological Guidance : Use Schlenk-line techniques for handling, and characterize purity via NMR (¹H, ¹³C) and IR spectroscopy (CO stretches ~2000–2100 cm⁻¹). Monitor decomposition by TGA or GC-MS .

Q. How can researchers resolve discrepancies in reported molecular formulas for this compound?

Some sources inconsistently report the molecular formula (e.g., C₁₁H₈FeO₃ in older handbooks vs. C₉H₈FeO₃ in modern catalogs). To address this:

  • Cross-reference CAS RN (12152-72-6) with authoritative databases like Handbook of Inorganic Compounds and Metal Catalysts for Organic Synthesis .
  • Confirm via elemental analysis or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What role does this compound play in catalytic olefin isomerization, and how can its mechanism be studied?

this compound facilitates olefin isomerization via π-complexation. For example, it converts 1,4-cyclohexadiene to its 1,3-isomer complex . Experimental Design :

  • React 1,4-cyclohexadiene with Fe(CO)₃ under inert conditions (60–80°C, toluene).
  • Monitor progress via ¹H NMR (disappearance of vinylic protons at δ 5.2 ppm for 1,4-isomer) and IR (CO ligand shifts).
  • Isolate intermediates using column chromatography (silica gel, hexane/EtOAc) .

Q. How can contradictory mechanistic proposals for iron tricarbonyl-catalyzed rearrangements be addressed?

The T-allyl hydrido iron tricarbonyl mechanism is debated due to challenges in isolating intermediates like monoolefin-Fe(CO)₄ complexes . Methodology :

  • Use photolysis to generate Fe(CO)₄ intermediates (e.g., from Fe(CO)₅ and 1,5-cyclooctadiene) .
  • Trap intermediates at low temperatures (-78°C) and characterize via X-ray crystallography or Mössbauer spectroscopy.
  • Compare thermal stability (TGA) and product distribution (GC-MS) under varying conditions .

Q. Can this compound stabilize reactive intermediates for structural analysis?

Yes. Iron tricarbonyl complexes are used to stabilize strained or antiaromatic species (e.g., cyclobutadiene) by π-backbonding, enabling isolation and characterization . Application Example :

  • Synthesize a cyclohexadiene-Fe(CO)₃ complex under dry N₂.
  • Study ligand dissociation kinetics via UV-vis spectroscopy (λ ~450 nm for Fe-CO bands) or electrochemical methods (cyclic voltammetry) .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal behaviors for iron tricarbonyl intermediates?

Discrepancies arise from experimental conditions (e.g., solvent, temperature) and sensitivity of intermediates. For example:

  • Fe(CO)₄-olefin complexes decompose above 0°C, forming unreactive bis-complexes .
  • Photochemical vs. thermal activation pathways yield different products (e.g., 1,3- vs. 1,5-cyclooctadiene) . Resolution Strategy :
  • Replicate studies using identical conditions (solvent purity, heating rates).
  • Use in situ FTIR or Raman spectroscopy to track intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.